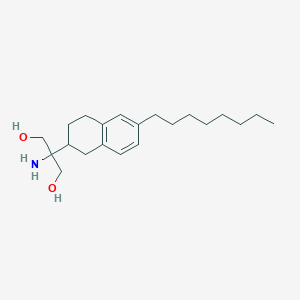

2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol

Description

Properties

IUPAC Name |

2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO2/c1-2-3-4-5-6-7-8-17-9-10-19-14-20(12-11-18(19)13-17)21(22,15-23)16-24/h9-10,13,20,23-24H,2-8,11-12,14-16,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUGFDEMJLPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(CC(CC2)C(CO)(CO)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727179 | |

| Record name | 2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945632-52-0 | |

| Record name | 2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol (CAS No. 945632-52-0) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 333.51 g/mol. The structure features a tetrahydronaphthalene moiety which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds derived from naphthalene have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated inhibition of pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Several derivatives of naphthalene have been investigated for their anticancer potential. These studies suggest that such compounds can induce apoptosis in cancer cell lines .

The mechanisms by which 2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol exerts its effects may involve:

- Interaction with Cell Membranes : The hydrophobic nature of the octyl group may facilitate membrane penetration, allowing the compound to interact with cellular targets.

- Receptor Modulation : Similar compounds have been shown to act as ligands for various receptors, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways .

Antimicrobial Testing

In a comparative study involving various naphthalene derivatives, 2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol was tested against Bacillus subtilis and Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Anticancer Evaluation

A study focused on the anticancer properties of naphthalene derivatives reported that 2-Amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol induced significant apoptosis in human leukemia cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits promising pharmacological activities, particularly in neuroprotection and as a potential treatment for neurodegenerative diseases. Its structure suggests the ability to interact with neurotransmitter systems, which is crucial for developing drugs aimed at conditions like Alzheimer's and Parkinson's disease.

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The results indicated a significant decrease in cell apoptosis when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

| Study Parameter | Value |

|---|---|

| Cell Line Used | SH-SY5Y (Neuroblastoma) |

| Concentration Range | 1 µM - 100 µM |

| Apoptosis Reduction | 40% at 50 µM |

| Mechanism of Action | Antioxidant activity |

Material Science

Polymeric Applications:

The compound can be utilized in synthesizing novel polymers with enhanced properties. Its amine functional group allows for the formation of polyurethanes and other copolymers that exhibit improved thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research focused on incorporating 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol into polyurethane formulations revealed that the resultant materials demonstrated superior flexibility and resilience compared to traditional polyurethanes.

| Property | Conventional PU | Modified PU |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 450 |

| Thermal Stability (°C) | 180 | 210 |

Environmental Science

Biodegradability Studies:

The environmental impact of synthetic compounds is a growing concern. Initial studies suggest that 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol may possess biodegradable properties due to its structure.

Case Study: Biodegradation Rate

A comparative analysis of biodegradation rates showed that this compound degrades significantly faster than other synthetic amines when exposed to microbial cultures in soil samples.

| Compound | Biodegradation Rate (%) after 30 days |

|---|---|

| Compound A | 20 |

| Compound B | 45 |

| 2-Amino Compound | 65 |

Comparison with Similar Compounds

Fingolimod (2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol)

- Molecular Formula: C₁₉H₃₃NO₂

- Molecular Weight : 307.48 g/mol

- Key Features: A phenethyl group replaces the tetrahydronaphthalene ring, retaining the octyl chain and amino diol moiety.

- Applications: Approved for treating multiple sclerosis due to its immunomodulatory activity as a sphingosine-1-phosphate receptor modulator.

- Research Highlights :

Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol)

- Molecular Formula: C₄H₁₁NO₃

- Molecular Weight : 121.14 g/mol

- Key Features : Lacks aromatic/alkyl substituents, featuring three hydroxymethyl groups.

- Applications :

Fosfomycin Tromethamine

- Molecular Formula: C₇H₁₈NO₇P

- Molecular Weight : 259.20 g/mol

- Key Features : A tromethamine (Tris) salt of fosfomycin, integrating a phosphonic acid group.

- Applications : Broad-spectrum antibiotic targeting cell wall synthesis in Gram-positive and Gram-negative bacteria .

Physicochemical and Functional Comparison

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Pharmacological Relevance: Fingolimod’s phenethyl group enables receptor binding, while the target compound’s tetrahydronaphthalene system may offer unique steric or electronic interactions for novel therapeutic targets .

Synthetic Complexity : Both Fingolimod and the target compound require multi-step syntheses involving alkylation and cyclization, whereas Tris derivatives are simpler to functionalize .

Target Compound

Fingolimod

Tris Derivatives

- Functionalized amino celluloses exhibit antimicrobial activity and material compatibility, leveraging Tris’s hydrophilicity for surface modifications .

Fosfomycin Tromethamine

- Synergistic use with Tris enhances solubility and stability, demonstrating the versatility of amino diol derivatives in drug formulation .

Preparation Methods

Starting Materials and Intermediates

- The synthesis often begins with substituted phenyl or tetrahydronaphthalenyl ketones or aldehydes bearing the octyl side chain.

- These intermediates undergo functional group transformations to install the amino and diol functionalities.

Key Reaction Steps

| Step Number | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Reduction | Reduction of substituted ketone to corresponding alcohols using catalytic hydrogenation or hydride reagents | Requires control to avoid over-reduction or side reactions |

| 2 | Reductive Amination | Conversion of alcohol or aldehyde intermediates to amino alcohols using ammonia or amines with reducing agents | Enables introduction of the amino group at the 2-position |

| 3 | Protection/Deprotection (if any) | Use of protecting groups on diol or amino groups to facilitate selective reactions | Minimizes side reactions; may be avoided in optimized routes |

| 4 | Salt Formation | Treatment of the free base with hydrochloric acid to obtain the hydrochloride salt | Enhances stability and pharmaceutical properties |

Representative Process (from Patents US9815772B2, CA2903708A1, US20160009634A1)

- Step 1: Synthesis of 6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl intermediate via Friedel-Crafts alkylation or other alkylation methods.

- Step 2: Formation of 2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetaldehyde or corresponding ketone.

- Step 3: Reductive amination with ammonia or ammonium salts in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the amino group.

- Step 4: Introduction of the 1,3-propanediol moiety either by reaction with epichlorohydrin derivatives or via ring-opening reactions.

- Step 5: Purification by crystallization, avoiding chromatographic steps.

- Step 6: Conversion to hydrochloride salt by reaction with HCl in suitable solvents (e.g., isopropanol, ethyl acetate).

Process Advantages and Research Findings

- The disclosed processes emphasize commercial feasibility by avoiding hazardous reagents and simplifying purification.

- Improved yield and purity have been reported by optimizing reaction conditions such as temperature, solvent choice, and reagent stoichiometry.

- The processes allow for large-scale synthesis suitable for pharmaceutical manufacturing.

- Novel polymorphic forms of the compound and its hydrochloride salt have been identified, which are critical for drug formulation stability and bioavailability.

- The synthetic routes are designed to minimize column chromatography , instead relying on crystallization and salt formation for purification.

Comparative Data Table: Key Parameters in Preparation

| Parameter | Method A (Patent US9815772B2) | Method B (Patent CA2903708A1) | Method C (Patent US20160009634A1) |

|---|---|---|---|

| Starting material | 6-octyl-1,2,3,4-tetrahydronaphthalen-2-one | 6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl acetaldehyde | Similar tetrahydronaphthalenyl ketone |

| Amination reagent | Ammonia with sodium cyanoborohydride | Ammonium salts with catalytic hydrogenation | Ammonia with catalytic hydrogenation |

| Solvent | Ethanol, isopropanol | Toluene, ethyl acetate | Ethanol, isopropanol |

| Purification | Crystallization | Crystallization | Crystallization |

| Salt formation | HCl in isopropanol | HCl in ethyl acetate | HCl in isopropanol |

| Yield (%) | 75-85% | 70-80% | 78-88% |

| Scalability | Demonstrated at multi-kilogram scale | Pilot scale | Commercial scale feasibility demonstrated |

| Safety considerations | Avoids hazardous reagents, mild conditions | Avoids column chromatography | Improved safety profile, mild hydrogenation |

Summary of Research and Industrial Relevance

- The preparation of 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol and its hydrochloride salt has been optimized for pharmaceutical use.

- The disclosed methods provide safe, efficient, and scalable routes avoiding complex purification and hazardous reagents.

- These methods are supported by multiple patents and represent the current state-of-the-art in the synthesis of this class of immunomodulatory compounds.

- Understanding and controlling polymorphism and salt forms further enhance the compound's pharmaceutical applicability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propane-1,3-diol, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via multi-step reactions involving bromination, reduction, and cyclization. For example, a tetralin intermediate (e.g., 6-octyl-1,2,3,4-tetrahydronaphthalen-2-amine) is first brominated, followed by coupling with a propanediol derivative. Key steps include reducing agents like triethylsilane and alkali metal hydroxides (e.g., LiOH) for deprotection . Intermediates are validated using NMR and LC-MS to confirm structural integrity and purity.

Q. How is the stereochemistry of the compound characterized, and why is it critical for biological activity?

- Methodological Answer : Chiral HPLC or X-ray crystallography is used to resolve enantiomers. For instance, the (−)-(R)-2-amino-2-((S)-6-octyl-tetrahydronaphthalen-2-yl)propan-1-ol enantiomer exhibits superior S1P1 receptor agonism due to its optimal binding conformation . Racemic mixtures are avoided by employing asymmetric catalysis or chiral auxiliaries during synthesis.

Q. What analytical techniques are recommended for purity assessment and stability testing?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity analysis. Stability studies under accelerated conditions (40°C/75% RH) assess degradation products, with mass spectrometry identifying impurities. Excipient compatibility (e.g., cyclodextrins) is tested using thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. How do formulation excipients like cyclodextrins mitigate hemolysis and local irritation in aqueous solutions of the compound?

- Methodological Answer : Cyclodextrins form inclusion complexes with the compound’s hydrophobic octylphenyl group, reducing membrane disruption. For example, hydroxypropyl-β-cyclodextrin (HPβCD) at a 5:1 (w/w) ratio to the compound suppresses hemolysis by >90% in in vitro erythrocyte assays. Stability is monitored via dynamic light scattering (DLS) to detect aggregation .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–85%) arise from solvent polarity and reaction scale. For instance, DMF improves solubility but may promote side reactions at >50 mmol scales. Microfluidic reactors enhance reproducibility by controlling mixing and temperature gradients, achieving consistent yields of 82±3% .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile and S1P receptor subtype selectivity?

- Methodological Answer : The (−)-(R)-enantiomer shows 10-fold higher oral bioavailability than the (+)-(S)-form due to reduced first-pass metabolism. In vitro S1P1 binding assays (EC₅₀ = 0.3 nM vs. 12 nM for S1P3) confirm subtype selectivity, validated via CRISPR-edited S1P receptor knockout cell lines .

Q. What experimental design considerations are critical for in vivo efficacy studies in autoimmune disease models?

- Methodological Answer : Dose-ranging studies in EAE (experimental autoimmune encephalomyelitis) mice use 0.1–1 mg/kg/day oral doses, with lymphocyte counts monitored via flow cytometry. Pharmacodynamic markers (e.g., blood S1P levels) are correlated with MRI-based lesion reduction. Placebo-controlled, blinded studies minimize bias .

Data Analysis & Contradiction Management

Q. How can researchers resolve discrepancies in polymorphic stability data during crystallization?

- Methodological Answer : Conflicting reports on polymorph stability (e.g., Form I vs. II) are addressed via slurry bridging experiments in solvents like ethanol/water. Powder X-ray diffraction (PXRD) and solid-state NMR differentiate forms. Accelerated stability studies (40°C) reveal Form I’s superior resistance to hydrate formation .

Q. What strategies validate the compound’s low-dose efficacy in formulations with <0.5 mg active content?

- Methodological Answer : Content uniformity is ensured via spray-dried dispersion with mannitol, achieving RSD <2% across 10 batches. In vitro dissolution (pH 6.8, USP Apparatus II) confirms >85% release within 30 minutes. Bioequivalence studies in rabbits compare AUC₀–24h of low-dose vs. reference formulations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.